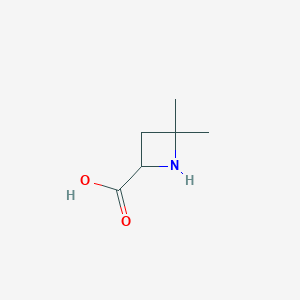![molecular formula C14H12BrClOS B13469690 4-Bromo-1-[(4-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13469690.png)
4-Bromo-1-[(4-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-[(4-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, a chlorophenyl group, a methoxy group, and a methylsulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[(4-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of bromine or a bromine-containing reagent, a solvent like dichloromethane, and a catalyst such as iron(III) bromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Safety measures and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[(4-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated benzene derivatives.
Substitution: Amino or thiol-substituted benzene derivatives.
Scientific Research Applications
4-Bromo-1-[(4-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-[(4-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with target molecules. The presence of the bromine and chlorophenyl groups can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromoanisole: Similar structure but lacks the chlorophenyl and methylsulfanyl groups.
4-Bromodiphenyl ether: Contains a bromine atom and a phenoxy group but lacks the methoxy and methylsulfanyl groups
Uniqueness
4-Bromo-1-[(4-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene is unique due to the combination of its substituents, which confer distinct chemical properties and potential applications. The presence of both electron-withdrawing (bromine, chlorophenyl) and electron-donating (methoxy, methylsulfanyl) groups allows for versatile reactivity and interactions.
Properties
Molecular Formula |
C14H12BrClOS |
|---|---|
Molecular Weight |
343.7 g/mol |
IUPAC Name |
4-bromo-1-[(4-chlorophenyl)methoxy]-2-methylsulfanylbenzene |
InChI |
InChI=1S/C14H12BrClOS/c1-18-14-8-11(15)4-7-13(14)17-9-10-2-5-12(16)6-3-10/h2-8H,9H2,1H3 |
InChI Key |
NXLBBOCIFXRDET-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)Br)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


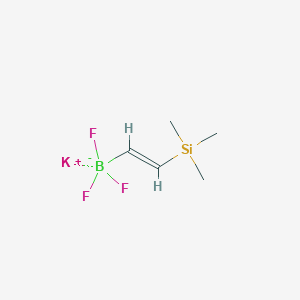
![7-Oxa-2-azadispiro[3.1.4^{6}.1^{4}]undecanehydrochloride](/img/structure/B13469631.png)
![[5-Amino-2-(trifluoromethyl)phenyl]boronic acid](/img/structure/B13469632.png)
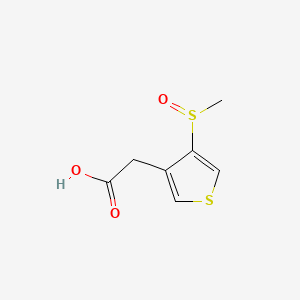

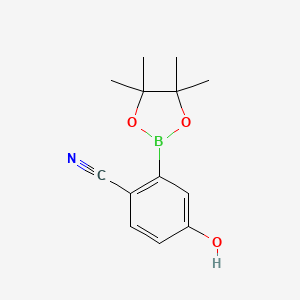
![2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid methyl ester](/img/structure/B13469641.png)
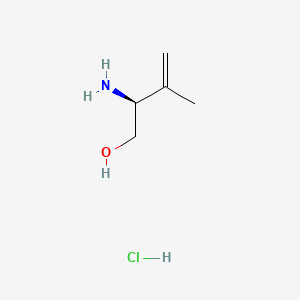
![Tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13469644.png)
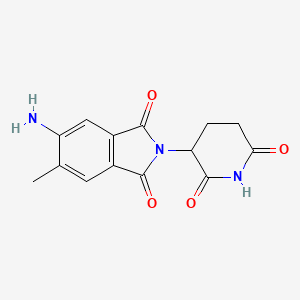
![3-[1-(Aminomethyl)cyclopropyl]propane-1,2-diol hydrochloride](/img/structure/B13469659.png)
![Lithium(1+) 2-{1-azabicyclo[3.2.1]octan-4-ylidene}-2-fluoroacetate](/img/structure/B13469661.png)

